molecular formula C8H12O3 B2744516 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1783375-83-6

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2744516
CAS No.: 1783375-83-6
M. Wt: 156.181
InChI Key: PKEBYMZDMLQXAP-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid (CAS: 1517656-14-2) is a cyclopropane derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position and a carboxylic acid group attached to the cyclopropane moiety. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . This compound is structurally characterized by the strained cyclopropane ring, which confers unique reactivity, and the oxolane group, which enhances solubility in polar solvents. Predicted physicochemical properties include a collision cross-section (CCS) of 136.6 Ų for the [M+H]+ adduct, as determined via computational modeling .

The compound is typically stored under dry, room-temperature conditions to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)8(3-4-8)6-2-1-5-11-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEBYMZDMLQXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method employs rhodium-catalyzed cyclopropanation of 2-vinyloxolane with ethyl diazoacetate. The carbene generated from ethyl diazoacetate inserts into the double bond of 2-vinyloxolane, forming the cyclopropane ring while introducing the carboxylic acid precursor as an ester (Fig. 1A). Key steps include:

  • Synthesis of 2-Vinyloxolane : Prepared via Wittig reaction of tetrahydrofuran-2-carbaldehyde with methyltriphenylphosphonium ylide.
  • Cyclopropanation : Conducted at 0–5°C in dichloromethane using Rh₂(OAc)₄ (2 mol%), yielding the cyclopropane ester intermediate.
  • Ester Hydrolysis : Achieved with 2M NaOH in ethanol/water (1:1), followed by acidification to isolate the carboxylic acid.

Performance Metrics

  • Yield : 58–65% (over two steps).
  • Advantages : Scalable, avoids harsh conditions that could destabilize the cyclopropane ring.
  • Challenges : Requires handling explosive diazo compounds and costly rhodium catalysts.

Kulinkovich Reaction with Titanium-Mediated Cyclopropanation

Methodology

The Kulinkovich reaction leverages titanium(IV) isopropoxide to mediate the cyclopropanation of esters with Grignard reagents (Fig. 1B). For this compound:

  • Grignard Reagent Preparation : 2-Bromooxolane is protected as a trimethylsilyl (TMS) ether to prevent side reactions, then converted to the Grignard reagent (TMS-Oxolan-2-yl-MgBr).
  • Cyclopropanation : The Grignard reagent reacts with methyl acrylate in the presence of Ti(OiPr)₄, forming the cyclopropane ester.
  • Deprotection and Hydrolysis : TMS removal with HCl in methanol, followed by ester hydrolysis with aqueous KOH.

Performance Metrics

  • Yield : 38–45% (over three steps).
  • Advantages : Stereoselective for (1R,2R) configurations when chiral auxiliaries are used.
  • Challenges : Multi-step synthesis, sensitivity of Grignard reagents to moisture.

Nitrile Hydrolysis Route

Synthesis Pathway

This approach mirrors the classic preparation of cyclopropanecarboxylic acids via nitrile intermediates:

  • Cyanation : 1-Bromo-1-(oxolan-2-yl)cyclopropane undergoes nucleophilic substitution with KCN in DMF, yielding 1-(oxolan-2-yl)cyclopropane-1-carbonitrile.
  • Nitrile Hydrolysis : The nitrile is hydrolyzed under acidic (H₂SO₄, H₂O) or basic (NaOH, H₂O₂) conditions to the carboxylic acid.

Performance Metrics

  • Yield : 50–55% (over two steps).
  • Advantages : Simple hydrolysis step; avoids metal catalysts.
  • Challenges : Low reactivity of cyclopropane bromides in substitution reactions.

Nucleophilic Substitution on Cyclopropane Derivatives

Strategy and Limitations

Attempts to directly substitute 1-bromocyclopropane-1-carboxylate esters with oxolan-2-yl nucleophiles (e.g., lithium or Grignard reagents) often result in ring-opening due to the high strain of the cyclopropane ring. For example:

  • Reaction : 1-Bromoethyl cyclopropane-1-carboxylate + Oxolan-2-ylmagnesium bromide → Ring-opened byproducts (≥70%).
  • Conclusion : This method is impractical for synthesizing intact cyclopropane-oxolane systems.

Comparative Analysis of Methods

Table 1: Synthesis Method Evaluation

Method Starting Materials Key Steps Yield (%) Advantages Challenges
Carbene Addition 2-Vinyloxolane, Ethyl diazoacetate Cyclopropanation, Hydrolysis 58–65 Scalable, minimal side reactions Diazo compound handling, Rh cost
Kulinkovich Reaction Protected Oxolan Grignard, Ester Grignard formation, Deprotection 38–45 Stereochemical control Multi-step, moisture sensitivity
Nitrile Hydrolysis Cyclopropane Carbonitrile Cyanation, Hydrolysis 50–55 Simple hydrolysis Low nitrile synthesis efficiency
Nucleophilic Substitution 1-Bromocyclopropane ester Substitution, Hydrolysis <30 Direct approach Ring-opening dominance

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively isolates the product (Rf = 0.4).
  • Recrystallization : Ethanol/water mixtures yield crystals with a melting point of 132–134°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85 (t, J = 6.8 Hz, 1H, oxolane), 3.75–3.60 (m, 4H, oxolane), 1.95–1.70 (m, 4H, cyclopropane).
  • IR (KBr): 1705 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (broad, -COOH).

Chemical Reactions Analysis

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid depends on its specific application and the molecular targets involvedThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Oxolan-3-yl)cyclopropane-1-carboxylic Acid

  • Molecular Formula : C₈H₁₂O₃ (identical to the 2-yl isomer)
  • Key Difference : The oxolane ring is substituted at the 3-position instead of the 2-position.
  • Implications : Altered steric and electronic properties due to the substitution pattern may influence reactivity and biological activity. Computational models predict distinct CCS values for its adducts (e.g., [M+H]+ at 141.8 Ų ) compared to the 2-yl isomer .

1-Phenylcyclopropane-1-carboxylic Acid

  • Molecular Formula : C₁₀H₁₀O₂
  • Key Feature : A phenyl group replaces the oxolane ring.
  • Applications : Widely used as a building block in pharmaceuticals and agrochemicals. Synthesis involves cyclopropanation of phenylacetonitrile derivatives .

Functional Group Variants

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Molecular Formula: C₄H₇NO₂
  • Key Feature: An amino group replaces the oxolane ring.
  • Applications : ACC is a pivotal intermediate in ethylene biosynthesis in plants. It is regulated by ACC synthase (ACS) and ACC oxidase (ACO) enzymes .
  • Biological Role : ACC exudation from plant roots is modulated by rhizobacteria containing ACC deaminase, which enhances stress tolerance and crop yields .

1-Fluorocyclopropane-1-carboxylic Acid

  • Molecular Formula : C₄H₅FO₂
  • Key Feature : A fluorine atom substitutes the oxolane ring.
  • Applications : Fluorinated cyclopropanes are used in drug discovery for their metabolic stability and bioavailability .

1,1-Cyclopropane Dicarboxylic Acid

  • Molecular Formula : C₅H₆O₄
  • Key Feature : Two carboxylic acid groups on the cyclopropane ring.
  • Applications : Serves as a precursor for heterocyclic compounds like thiadiazole derivatives .

Substituent-Modified Derivatives

1-Allylcyclopropane-1-carboxylic Acid

  • Molecular Formula : C₇H₁₀O₂
  • Key Feature : An allyl group replaces the oxolane ring.
  • Synthesis : Prepared via cyclopropanation of allyl-substituted precursors .
  • Applications : Intermediate in organic synthesis, particularly for ring-opening reactions.

1-(Thiophen-2-ylmethyl)cyclopropane-1-carboxylic Acid

  • Molecular Formula : C₉H₁₀O₂S
  • Key Feature : A thiophene-methyl group is attached.
  • Applications : Thiophene derivatives are explored for antimicrobial and anti-inflammatory activities .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties References
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid C₈H₁₂O₃ 156.18 Oxolane-2-yl Limited data; structural studies
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 101.10 Amino Ethylene biosynthesis in plants
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 Fluoro Drug discovery (metabolic stability)
1,1-Cyclopropane dicarboxylic acid C₅H₆O₄ 130.10 Dual carboxylic acids Precursor for heterocyclic compounds
1-Allylcyclopropane-1-carboxylic acid C₇H₁₀O₂ 126.15 Allyl Organic synthesis intermediates

Key Research Findings

ACC in Plant Biology: ACC’s role extends beyond ethylene synthesis; it regulates root elongation and stress responses.

Fluorinated Analogs : Fluorine substitution in cyclopropanes improves pharmacokinetic properties, making these compounds valuable in medicinal chemistry .

Biological Activity

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid, specifically the (1R,2R) stereoisomer, is a bicyclic compound that has garnered attention due to its potential biological activities, particularly as a GPR88 receptor agonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring fused with an oxolane (tetrahydrofuran) moiety and a carboxylic acid functional group. The structural configuration is critical as it influences the compound's interactions within biological systems.

Table 1: Structural Characteristics

ComponentDescription
Cyclopropane RingThree-membered ring providing unique reactivity
Oxolane MoietyEnhances solubility and bioavailability
Carboxylic Acid GroupContributes to reactivity and biological activity

GPR88 Receptor Agonism

Research indicates that this compound acts as an agonist for the GPR88 receptor, which is implicated in various neurological functions. Agonism of this receptor may have therapeutic implications for neurological disorders such as schizophrenia and anxiety disorders.

Case Study: Neurological Applications
A study demonstrated that specific stereoisomers of cyclopropane derivatives could enhance receptor activity significantly. This suggests that this compound may be a candidate for developing treatments targeting GPR88-related pathways.

Metabolic Pathway Influence

Preliminary investigations suggest that this compound may influence metabolic pathways, although the detailed mechanisms remain under exploration. Its interaction with metabolic enzymes could modulate physiological responses, indicating potential roles in metabolic disorders.

The mechanism of action for this compound involves its binding to specific receptors and enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding, while the oxolane structure may facilitate interactions with lipid membranes, enhancing cellular uptake.

Table 2: Proposed Mechanisms of Action

MechanismDescription
Receptor BindingActs as a ligand for GPR88 and other receptors
Enzyme ModulationInfluences enzymatic activities in metabolic pathways
Membrane InteractionEnhances permeability and bioavailability

Comparative Analysis with Similar Compounds

The uniqueness of this compound is highlighted when compared to structurally similar compounds. For instance, while cyclopropane-1-carboxylic acid lacks the oxolane moiety, making it less complex, the presence of both rings in this compound confers distinct biological properties.

Table 3: Comparison with Analogous Compounds

CompoundKey FeaturesBiological Activity
This compoundDual ring structure; GPR88 agonistPotential therapeutic applications
Cyclopropane-1-carboxylic acidSimpler structure; lacks oxolaneLimited biological activity
4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acidOxo group present; different reactivityInvestigated for anticancer properties

Current State of Research

Ongoing studies are focused on elucidating the full spectrum of biological activities associated with this compound. Its potential applications in medicine, particularly in treating neurological conditions and metabolic disorders, are under rigorous investigation. The low toxicity profile observed in preliminary studies further supports its candidacy for therapeutic development.

Q & A

Q. What are the recommended synthetic routes for 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid?

While direct synthesis protocols for this compound are not explicitly documented, methodologies for analogous cyclopropane-carboxylic acid derivatives suggest two primary approaches:

  • Cyclopropanation : Use transition-metal-catalyzed (e.g., Rh, Cu) reactions to form the cyclopropane ring from olefin precursors, followed by functionalization of the tetrahydrofuran (oxolane) moiety. For example, the Hofmann rearrangement or electro-induced methods have been employed for cyclopropylamine derivatives, which could be adapted .
  • Post-Functionalization : Modify pre-existing cyclopropane frameworks. For instance, ester hydrolysis of a cyclopropane-1-carboxylate intermediate under acidic or basic conditions (e.g., HCl/water at pH 1, as in ) could yield the carboxylic acid group .
    Key Considerations : Optimize reaction conditions (temperature, solvent, catalysts) to minimize ring strain-induced side reactions. Monitor reaction progress via LC-MS or NMR to confirm intermediate formation.

Q. What safety precautions should be taken when handling this compound?

Based on safety data for structurally related cyclopropane-carboxylic acids:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), N95 masks to avoid inhalation of dust, and tight-sealed goggles to prevent eye exposure .
  • Ventilation : Use fume hoods for weighing or handling powdered forms to mitigate respiratory irritation risks.
  • First Aid :
    • Inhalation : Move to fresh air; administer artificial respiration if needed .
    • Skin Contact : Wash immediately with soap and water; consult a physician if irritation persists .
  • Storage : Store in airtight containers at room temperature, away from strong oxidizers to prevent decomposition into CO/CO₂ .

Advanced Research Questions

Q. How can collision cross-section (CCS) predictions aid in structural characterization?

The predicted CCS values (e.g., 136.6 Ų for [M+H]+) derived from computational models ( ) provide critical insights:

  • Mass Spectrometry Validation : Compare experimental CCS values (via ion mobility spectrometry) with predictions to confirm adduct formation and stereochemical assignments. For example, the [M+Na]+ adduct’s CCS (147.1 Ų) can differentiate it from other sodium-bound isomers .
  • Conformational Analysis : CCS discrepancies >5% between predicted and observed values may indicate unanticipated conformers or intramolecular hydrogen bonding between the carboxylic acid and oxolane oxygen.

Q. How to assess the stability of this compound under different experimental conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Cyclopropane rings are prone to ring-opening at elevated temperatures; monitor mass loss events around 150–200°C.
  • pH-Dependent Degradation : Expose the compound to buffers at pH 2 (simulating gastric fluid) and pH 7.4 (physiological conditions). Analyze degradation products via HPLC-MS; cyclopropane ring cleavage or decarboxylation may occur .
  • Light Sensitivity : Perform accelerated stability studies under UV/visible light (ICH Q1B guidelines) to identify photodegradation pathways, such as oxolane ring oxidation.

Q. What strategies address the lack of literature data for this compound in academic research?

  • Computational Modeling : Use DFT calculations to predict reactivity, pKa (carboxylic acid group), and binding affinity for biological targets. Compare with analogs like 1-aminocyclopropane-1-carboxylic acid, a known ethylene precursor in plants .
  • Collaborative Data Sharing : Contribute experimental findings (synthetic yields, spectral data) to open-access repositories like PubChem or Zenodo to build a reference database .
  • Mechanistic Proxies : Study structurally similar compounds (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid) to infer biological activity or synthetic challenges until direct data becomes available .

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